2-Amino-5-chloro-n,n-dimethylbenzamide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-5-chloro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTKTZUWGKFUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298016 | |
| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56042-83-2 | |
| Record name | NSC120273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 5 Chloro N,n Dimethylbenzamide and Its Analogues
Established Synthetic Routes and Strategies
Several synthetic pathways to 2-amino-5-chloro-N,N-dimethylbenzamide and its analogues have been established, primarily originating from substituted benzoic acid derivatives. These routes vary in complexity, yield, and industrial applicability.
The synthesis begins with the reaction of methyl 3-methyl-2-nitrobenzoate with a methylamine (B109427) solution in a lower alcohol, such as methanol, to form the intermediate 3-methyl-2-nitrobenzamide. google.com Subsequently, the nitro group of this intermediate is reduced to an amino group. A common method for this reduction involves using iron powder in an acidic aqueous medium. google.comgoogle.com The final step is the chlorination of the resulting 3-methyl-2-aminobenzamide. This is typically achieved using sulfonyl chloride in an inert organic solvent to yield the target compound, this compound. google.com An alternative starting material for a similar pathway is 2-nitro-3-methyl toluate. google.com While this general route is effective, a specific patent (WO2006062978) describes a variation involving catalytic hydrogenation of the nitro group, followed by chlorination and then reaction with methylamine gas, achieving a total yield of 75.1%. google.com
An alternative synthetic pathway starts from 2-(ethoxymethyl)amide groups-3-ar-Toluic acid or its derivatives, such as 2-ethoxyformamido-3-methylbenzoic acid. google.comgoogle.com This route involves a sequence of cyclization, amination, and chlorination to obtain the final product. google.com
Isatoic anhydride (B1165640) and its derivatives serve as versatile precursors for the synthesis of a wide range of 2-aminobenzamides. researchgate.netgoogle.com The reaction of isatoic anhydride with primary or secondary amines is a classical and efficient method for forming the aminobenzamide scaffold. researchgate.netacs.org This reaction typically proceeds by nucleophilic attack of the amine on the anhydride, leading to ring-opening and formation of the corresponding 2-aminobenzamide. sciencemadness.org
For example, 5-methyl isatoic anhydride can be reacted with methylamine in a solvent like tetrahydrofuran (B95107) (THF) to produce 2-amino-5,N-dimethylbenzamide, an analogue of the target compound. chemicalbook.com Similarly, the synthesis of this compound from the corresponding isatoic anhydride derivative, 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, via reaction with an aqueous methylamine solution has been reported. google.com However, the accessibility of this specific chlorinated and methylated isatoic anhydride derivative can be a limiting factor. google.com Despite this, the general utility of isatoic anhydrides makes this a significant strategic approach in the synthesis of substituted aminobenzamides for medicinal chemistry and other applications. nih.gov
The synthesis of this compound involves several key intermediates whose isolation and characterization are crucial for process control and optimization. The specific intermediates depend on the chosen synthetic route.
For the pathway starting from 3-methyl-2-nitrobenzoic acid methyl ester , the reaction sequence proceeds through two well-defined intermediates. google.com
Intermediate 1: 3-Methyl-2-nitrobenzamide. Formed by the amidation of the starting ester with methylamine.
Intermediate 2: 3-Methyl-2-aminobenzamide. Generated by the reduction of the nitro group on the first intermediate.
A more complex, high-yield route starts from toluene (B28343) and involves a greater number of steps, including oxidation, chlorination, nitration, and amidation, leading to different critical intermediates. google.com
Intermediate 1: 3-Methyl-5-chlorobenzoic acid. Formed after a sequence of oxidation, dichlorination, and a Grignard reaction for selective methyl substitution.
Intermediate 2: 2-Nitro-3-methyl-5-chlorobenzoic acid. Generated via nitration of the preceding intermediate. This is then reduced and coupled with methylamine to form the final product. google.com
The table below summarizes the reaction sequences and key intermediates for two prominent synthetic routes.
| Route | Starting Material | Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Step 3 | Final Product |
| A | Methyl 3-methyl-2-nitrobenzoate | Amidation with methylamine | 3-Methyl-2-nitrobenzamide | Reduction (e.g., Fe/acid) | 3-Methyl-2-aminobenzamide | Chlorination (e.g., SO₂Cl₂) | This compound |
| B | 2-Amino-3-methylbenzoic acid | Cyclization/Activation | N/A (Cyclic intermediate) | Chlorination | Chlorinated intermediate | Amination with methylamine | This compound |
Multi-step Synthesis Approaches from Precursor Compounds
Optimization Strategies for Enhanced Synthetic Efficiency
Significant efforts have been directed toward optimizing the synthesis of this compound to improve yield, reduce costs, and enhance operational safety and simplicity for industrial-scale production.
A key optimization involves replacing the use of methylamine gas, which requires cooling with a dry ice bath, with a solution of methylamine in a lower alcohol. google.com This modification simplifies production control and reduces the demands on equipment. google.com Another critical area of optimization is the selection of the chlorinating agent, with extensive experimentation conducted to identify the most suitable reagent for high yield and purity. dissertationtopic.net
Fine-tuning reaction parameters is also essential. For the chlorination of 3-methyl-2-aminobenzamide with sulfonyl chloride, a preferred molar ratio of 1:1.2 and a reaction temperature of 55–60°C have been identified to maximize product formation. google.com The table below outlines optimized conditions for one of the common synthetic routes.
| Step | Reactants | Molar Ratio | Temperature (°C) | Solvent | Notes |
| 1. Amidation | Methyl 3-methyl-2-nitrobenzoate + Methylamine | 1 : (4.3-5.1) | 60–65 | Lower alcohol | Dissolving methylamine prior to reaction enhances efficiency. google.com |
| 2. Reduction | 3-Methyl-2-nitrobenzamide + Fe powder + Acid | N/A | 70–75 | Water | An alternative uses FeO(OH)/C-catalyzed reduction with hydrazine (B178648) hydrate (B1144303) to ease equipment requirements. google.comdissertationtopic.net |
| 3. Chlorination | 3-Methyl-2-aminobenzamide + Sulfonyl chloride | 1 : 1.2 | 55–60 | Inert organic solvent (e.g., acetonitrile) | Ensures selective chlorination. google.com |
Exploration of Catalytic Approaches (e.g., FeO(OH)/C-catalyzed Reduction)
A crucial step in the synthesis of this compound is the reduction of the nitro group of its precursor, 5-chloro-N,N-dimethyl-2-nitrobenzamide. Catalytic reduction is a preferred method due to its efficiency and selectivity.
Traditionally, this reduction is achieved using hydrogen gas with catalysts like palladium on carbon. However, research into more economical and environmentally benign catalysts is ongoing. Iron-based catalysts have emerged as a promising alternative. For instance, a method for preparing a similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide, involves the reduction of the corresponding nitro compound using iron powder in the presence of an acid. google.com This highlights the utility of iron as a reducing agent in the synthesis of substituted aminobenzamides. While specific data on FeO(OH)/C catalysis for this exact molecule is not detailed in the provided results, the principle of using inexpensive iron catalysts for nitro group reduction is well-established in the synthesis of aromatic amines. google.com
The general reaction for the catalytic reduction is as follows:
5-chloro-N,N-dimethyl-2-nitrobenzamide + H₂ (or other reducing agent) --(Catalyst)--> this compound
Different catalytic systems offer various advantages in terms of yield, selectivity, and reaction conditions.
| Catalyst System | Precursor | Product | Key Features |
| Iron powder/Acid | 3-Methyl-2-nitrobenzamide | 3-Methyl-2-aminobenzamide | Low cost, avoids high pressure. google.com |
| Palladium on carbon/H₂ | 5-Chloro-N-methyl-2-nitrobenzamide | 5-Chloro-N-methyl-2-aminobenzamide | Standard catalytic hydrogenation method. |
| Ionic liquid-supported Rh(0) | Benzamidoxime | Benzamidine | High activity, recoverable catalyst for related transformations. google.com |
Refinement of Solvent Systems and Reaction Conditions (e.g., Temperature Control, Stoichiometric Adjustments)
Optimizing reaction conditions such as solvent, temperature, and stoichiometry is critical for maximizing yield and purity while ensuring process safety and cost-effectiveness. The choice of solvent is particularly important, as it can influence reactant solubility, reaction rate, and separation efficiency. mdpi.com Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are noted for their high efficiency in dissolving various amides. mdpi.com
In the multi-step synthesis of the analogue 2-amino-5-chloro-N,3-dimethylbenzamide, specific temperature control is applied at each stage (e.g., 60–65 °C for amidation, 70–75 °C for reduction, and 55–60 °C for chlorination) to ensure the desired outcome. google.com That process also highlights the use of various solvent classes, including nitriles (acetonitrile), ethers (tetrahydrofuran), and halogenated hydrocarbons (dichloromethane). google.com Stoichiometric control is also crucial, as exemplified by the use of a specific molar ratio (1:1.2) between 3-methyl-2-aminobenzamide and sulfonyl chloride for efficient chlorination. google.com
The synthesis of a related precursor, N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide, provides another example of refined conditions. nih.gov The process involves cooling the initial mixture to 273 K before the dropwise addition of a reagent, followed by heating to reflux for 12 hours, demonstrating precise temperature management. nih.gov
Table: Optimized Reaction Parameters in Benzamide (B126) Synthesis
| Reaction Step | Compound Synthesized | Solvent(s) | Temperature | Stoichiometry/Reagents | Reference |
| Chlorination | 2-Amino-5-chloro-N,3-dimethylbenzamide | Acetonitrile | 55-60 °C | 1:1.2 molar ratio (amine:sulfonyl chloride) | google.com |
| Acylation | N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide | Dichloromethane (CH₂Cl₂) | 273 K → Reflux | Et₃N, 4-dimethylaminopyridine | nih.gov |
| Alkylation | α-sulfenylated ketones from N,N-dialkyl benzamides | Tetrahydrofuran (THF) | 40-60 °C | Lithium diisopropylamide (LDA) as base | nih.gov |
Development of Process Simplification and One-Pot Synthesis Protocols
To enhance industrial applicability, significant efforts are directed towards simplifying synthetic processes. This includes reducing the number of steps, avoiding hazardous materials, and lowering operational complexity. google.com One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, is a key strategy in this endeavor.
Green Chemistry Principles Applied in Benzamide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for benzamides and their derivatives. The focus is on creating processes that are not only efficient but also environmentally sustainable and safe.
Investigation of Solvent-Free Methodologies for Derivative Formation
A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions offer a powerful alternative. A notable green method for amide synthesis involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst, with no solvent required. semanticscholar.orgresearchgate.net This technique, which involves mixing the reactants and then heating them directly, is quick, convenient, and uses an environmentally friendly catalyst. semanticscholar.orgresearchgate.net
Another approach utilizes vinyl benzoate (B1203000) for the N-benzoylation of amines and related compounds under solvent- and activation-free conditions, with the amide products being easily isolated by crystallization. uclouvain.be These methods avoid the environmental and economic costs associated with solvent purchase, purification, and disposal.
Table: Examples of Solvent-Free Benzamide Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
| Carboxylic Acid + Urea | Boric Acid / Direct Heating | Primary Amides | Environmentally friendly catalyst, no solvent, quick. | semanticscholar.orgresearchgate.net |
| Amines + Vinyl Benzoate | No catalyst / Solvent-free | N-Benzoyl Amides | No activation needed, easy product isolation. | uclouvain.be |
| 1,2-Diamine + Aldehydes | K₄[Fe(CN)₆] / Solvent-free | Benzimidazoles | Mild, inexpensive, green method. | chemmethod.com |
Design and Implementation of Metal-Free and Catalyst-Free Protocols
Reducing reliance on transition-metal catalysts, which can be toxic and expensive, is another key aspect of green synthesis. Several metal-free protocols for amide formation have been developed. One such method achieves the direct alkylation of N,N-dialkyl benzamides using only an organobase (LDA), avoiding the need for transition metals. nih.gov Another approach facilitates the N-benzoylation of various amines using pyridinium (B92312) salts of phenacyl bromides in the presence of a simple inorganic base, K₂CO₃, completely avoiding metal catalysts. nih.gov
Furthermore, some reactions can proceed without any catalyst at all. For example, a fair yield of benzamide can be obtained from the uncatalyzed reaction of urea and benzoic acid upon heating. youtube.com The development of these metal-free and catalyst-free systems represents a significant step towards more sustainable chemical manufacturing. nih.govrsc.org
Emphasis on Sustainable Synthetic Operations
The broader goal is to embed sustainability into the entire lifecycle of a chemical process. This involves a holistic approach that considers raw material sourcing, energy consumption, waste generation, and product safety. rsc.org A "safer and more sustainable by design" concept is being explored for amide bond synthesis, which uses computational tools to select less toxic substrates and biocatalysts to perform the reaction in environmentally friendly media like water. rsc.org
The use of biocatalysts, such as enzymes, is a cornerstone of sustainable synthesis, offering high selectivity under mild conditions. rsc.org Other strategies include using green solvents like glycerol/water mixtures and developing processes that operate under ambient, aerobic conditions to minimize energy input and hazards. researchgate.netrsc.org This emphasis on sustainable operations aims to make the synthesis of benzamides and other important chemicals economically viable and environmentally responsible. rsc.orgresearchgate.net
Purification and Isolation Techniques for Research-Scale Synthesis
The successful synthesis of this compound and its analogues relies on effective purification and isolation techniques to remove impurities, unreacted starting materials, and by-products. At the research scale, achieving high purity is paramount for accurate characterization and for ensuring the integrity of subsequent applications. The primary methods employed for this purpose are chromatographic separation and recrystallization.
Chromatographic techniques are indispensable for the separation of closely related compounds from a reaction mixture. The choice between methods like column chromatography and High-Performance Liquid Chromatography (HPLC) depends on the scale of the synthesis, the nature of the impurities, and the required purity level.
Column Chromatography
For preparative scale purification in a research setting, column chromatography is a widely used technique. It involves a solid stationary phase packed into a glass column and a liquid mobile phase that elutes the components of the mixture at different rates based on their differential adsorption to the stationary phase.
In the purification of a closely related analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, column chromatography has been effectively utilized. google.com Following extraction with dichloromethane, the organic phase is passed through a chromatographic column. google.com The selection of the eluent system is critical for achieving good separation. A common solvent system for compounds of this nature is a mixture of a non-polar solvent like petroleum ether and a more polar solvent such as ethyl acetate. After chromatography, the fractions containing the pure compound are combined and the solvent is removed, often via decompression distillation, to yield the purified solid. google.com
Table 1: Example Column Chromatography Parameters for an Analogue
| Parameter | Details | Source |
|---|---|---|
| Compound | 2-amino-5-chloro-N,3-dimethylbenzamide | google.com |
| Stationary Phase | Not specified, typically Silica Gel | N/A |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (1:10 v/v) | google.com |
| Post-Chromatography Step | Decompression distillation of the collected solution | google.com |
| Final Product Form | White solid | google.com |
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and speed compared to traditional column chromatography, making it suitable for both analytical assessment of purity and for semi-preparative to preparative scale purification. The method uses high pressure to pass the solvent through a column packed with smaller particles, leading to superior separation.
While specific HPLC protocols for this compound are proprietary, methods developed for structurally similar benzamide derivatives provide a clear indication of viable conditions. For instance, a sensitive HPLC method was developed for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, a potential anti-cancer drug. nih.gov This method employs a reverse-phase C18 column with an isocratic mobile phase and UV detection. nih.gov Such conditions are often adaptable for other aromatic amides.
Table 2: Representative HPLC Method for a Benzamide Analogue
| Parameter | Details | Source |
|---|---|---|
| Compound | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide | nih.gov |
| Column | C18 | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) containing 0.1% formic acid | nih.gov |
| Detection | UV absorbance at 320 nm | nih.gov |
| Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |
Recrystallization is a fundamental and powerful technique for purifying solid organic compounds. The process involves dissolving the crude solid product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities behind in the solvent.
The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. For the purification of 2-amino-5-chlorobenzamide, a related analogue, a common procedure involves dissolving the crude crystals in dichloromethane. guidechem.comgoogle.com Activated carbon is often added to the hot solution to adsorb colored impurities, and the solution is then filtered to remove the carbon before crystallization. guidechem.comgoogle.com The final product is typically collected by suction filtration. google.com
In the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, the crude solid product obtained after work-up is subjected to recrystallization to yield light red needle-like crystals with a reported yield of 91.6%. google.com
Table 3: Summary of Recrystallization/Crystallization Protocols for Analogues
| Compound | Protocol Details | Source |
|---|---|---|
| 2-amino-5-chlorobenzamide | The obtained crystals are dissolved in dichloromethane, treated with activated carbon with stirring at 70-80°C for 1 hour, followed by filtration to yield the purified product. | guidechem.com |
| 2-amino-5-chlorobenzamide | After reaction and separation, the resulting crystals are dissolved in dichloromethane, activated carbon is added, and the product is obtained after suction filtration. | google.com |
| 2-amino-5-chloro-N,3-dimethylbenzamide | The crude solid product is purified by recrystallization to obtain light red needle crystals. | google.com |
Comprehensive Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. While specific experimental spectral data for 2-Amino-5-chloro-n,n-dimethylbenzamide is not widely documented in available literature, the expected chemical shifts and splitting patterns can be predicted based on its structure.
The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the N,N-dimethyl group protons.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be influenced by the electronic effects of the amino (-NH₂), chloro (-Cl), and dimethylamide (-CON(CH₃)₂) substituents.
Amino Protons: The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature.
N,N-Dimethyl Protons: The two methyl groups attached to the amide nitrogen are chemically equivalent and would be expected to produce a single, sharp singlet in the upfield region of the spectrum, integrating to six protons. Due to the restricted rotation around the C-N amide bond, it is possible these methyl groups could appear as two distinct singlets.
A patent for a synthesis method of related diamine derivatives describes the preparation of this compound from its precursor, 5-Chloro-N,N-dimethyl-2-nitrobenzamide. google.comgoogle.com The ¹H-NMR data for the nitro precursor shows aromatic signals at δ 7.38 (d), 7.51 (dd), and 8.15 (d), with the two methyl groups appearing as distinct singlets at δ 2.86 and 3.16. google.com Upon reduction of the nitro group to an amino group, these aromatic signals would be expected to shift upfield due to the electron-donating nature of the amino group.
Interactive Data Table: Predicted ¹H NMR Signals for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (3H) | ~6.5 - 7.5 | d, dd | 3H |
| Amino (-NH₂) | Variable (broad) | s | 2H |
| N,N-Dimethyl (-N(CH₃)₂) | ~2.8 - 3.2 | s | 6H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, which has nine carbon atoms, the spectrum would be expected to display nine distinct signals under standard broadband decoupled conditions, assuming no accidental overlap.
Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The chemical shifts would be spread over the typical aromatic region (δ 110-160 ppm). The carbons directly attached to the substituents (-NH₂, -Cl, -CON(CH₃)₂) would have their shifts significantly influenced by the electronic properties of these groups.
Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) would appear as a single peak in the downfield region of the spectrum, typically between δ 160-180 ppm.
N,N-Dimethyl Carbons: The two methyl carbons of the N,N-dimethyl group would be expected to produce a signal (or potentially two separate signals) in the upfield region, typically around δ 35-40 ppm.
To probe the electronic structure of benzamide (B126) derivatives more deeply, advanced NMR techniques can be employed. For instance, if this compound were derivatized to include a phosphorus-containing group, such as in a phosphoryl benzamide, Phosphorus-31 (³¹P) NMR spectroscopy would become a powerful analytical tool.
Theoretical and experimental studies on various phosphoryl benzamide derivatives have demonstrated the sensitivity of ³¹P NMR chemical shifts to the electronic environment around the phosphorus atom. researchgate.netscilit.comgoogle.comacs.orgdntb.gov.ua These studies correlate the ³¹P chemical shifts and coupling constants (like ²JP-H) with the bonding structure and stereochemistry of the molecule. researchgate.netacs.org Such analyses allow for a comprehensive understanding of how substituents on the benzamide ring influence the electronic properties of the phosphoryl group. This approach could be used to characterize the reactivity and interaction mechanisms of novel therapeutic agents based on the this compound scaffold.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, with the molecular formula C₉H₁₁ClN₂O, HRMS is used to confirm its composition by comparing the experimentally measured exact mass with the theoretically calculated value. doi.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O | - |
| Calculated Monoisotopic Mass | 198.0559907 Da | nih.gov |
| Calculated [M+H]⁺ Ion Mass | 199.0633 Da | doi.org |
| Molecular Weight | 198.65 g/mol | sciex.com |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like substituted benzamides. ual.esnih.gov In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form a pseudomolecular ion, such as [M+H]⁺.
For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule at an m/z value of approximately 199.06. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a corresponding [M+2+H]⁺ peak at m/z 201.06, providing further confirmation of the presence of a chlorine atom in the structure. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could then be used to induce fragmentation, yielding structural information about the molecule. nih.gov
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds.
For this compound, the IR spectrum is predicted to exhibit several key absorption bands that correspond to its constituent functional groups. The primary amine (-NH₂), the tertiary amide (C=O), the aromatic ring, and the carbon-chlorine bond each have distinct vibrational frequencies.
The primary amine group is typically characterized by a pair of medium-intensity peaks in the region of 3400-3300 cm⁻¹. These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. The C=O stretch of the tertiary amide group is expected to produce a strong, sharp absorption band around 1630-1680 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Furthermore, the C-N stretching vibration of the dimethylamino group would likely appear in the 1300-1200 cm⁻¹ region, while the C-Cl stretch is typically observed at lower frequencies, generally in the 850-550 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (Asymmetric & Symmetric) | 3400 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Amide (Tertiary) | C=O Stretch | 1680 - 1630 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| N,N-dimethyl | C-N Stretch | 1300 - 1200 | Medium |
X-ray Crystallography and Diffraction Studies
X-ray crystallography stands as the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form.
While specific single-crystal X-ray diffraction data for this compound is not widely published, the technique remains the most definitive method for structural elucidation. The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact position of each atom can be determined.
A successful SC-XRD analysis would provide a wealth of information, including:
Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules within the crystal lattice.
Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal.
Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.
Torsional Angles: Information about the conformation of the molecule, such as the rotation around the C-N amide bond and the orientation of the dimethylamino group relative to the aromatic ring.
Intermolecular Interactions: Revealing non-covalent forces like hydrogen bonds and van der Waals interactions that dictate the crystal packing.
For comparison, the crystallographic analysis of a related compound, 2-Amino-N-(2-chloropyridin-3yl)benzamide, revealed a monoclinic, P21/c space group. Such data provides unambiguous proof of the molecular structure and solid-state conformation.
Table 2: Hypothetical Crystallographic Data Presentation for this compound
| Parameter | Expected Information |
|---|---|
| Chemical Formula | C₉H₁₁ClN₂O |
| Formula Weight | 198.65 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Volume (V) | To be determined |
| Molecules per Unit Cell (Z) | To be determined |
The detailed three-dimensional structure obtained from X-ray crystallography is crucial for understanding how a molecule might interact with biological targets, such as enzymes or receptors. The identification of hydrogen bond donors and acceptors is of particular importance.
In the structure of this compound, the following functional groups would be key to identifying potential binding interactions:
Hydrogen Bond Donors: The two hydrogen atoms of the primary amine group (-NH₂) are strong hydrogen bond donors.
Hydrogen Bond Acceptors: The oxygen atom of the amide carbonyl group (C=O) and the nitrogen atom of the primary amine group are potent hydrogen bond acceptors.
The crystal structure would reveal how these groups engage in intermolecular hydrogen bonding to form dimers or extended networks in the solid state. This information provides a validated model for how the molecule could orient itself within a protein's binding pocket, forming specific interactions that are critical for its biological activity.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the empirical formula is correct.
For this compound, with the molecular formula C₉H₁₁ClN₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u).
Table 3: Theoretical vs. Experimental Elemental Analysis for C₉H₁₁ClN₂O
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 54.42% | Expected to be within ±0.4% of theoretical |
| Hydrogen (H) | 5.58% | Expected to be within ±0.4% of theoretical |
| Chlorine (Cl) | 17.85% | Expected to be within ±0.4% of theoretical |
| Nitrogen (N) | 14.10% | Expected to be within ±0.4% of theoretical |
| Oxygen (O) | 8.05% | Expected to be within ±0.4% of theoretical |
| Total | 100.00% | |
An experimental result showing percentages that closely match these theoretical values would provide strong evidence for the compound's elemental composition and purity.
Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Chloro N,n Dimethylbenzamide
Fundamental Reaction Pathways
2-Amino-5-chloro-N,N-dimethylbenzamide can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and condensation, to yield a range of derivatives. These transformations target different parts of the molecule, from the aromatic ring to the amino and amide functional groups.
The compound can be subjected to oxidation, which can lead to the formation of corresponding benzoic acid derivatives. Catalytic oxidation, for instance, can be achieved using reagents like hydrogen peroxide in the presence of a cobalt acetylacetonate (B107027) catalyst. This type of reaction typically involves the transformation of the substituents on the aromatic ring.
Reduction reactions are crucial, particularly in the synthesis of this compound itself. A common synthetic route involves the reduction of a nitro group precursor. This transformation of a nitro group (-NO₂) to the primary amino group (-NH₂) is readily accomplished through catalytic hydrogenation, employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.
The aromatic ring of this compound is susceptible to further substitution reactions. Depending on the reagents and conditions, additional groups can be introduced. Examples include further halogenation with reagents like chlorine gas or the introduction of alkyl groups through reactions with Grignard reagents. The regioselectivity of these substitutions is heavily influenced by the directing effects of the existing substituents.
Condensation reactions are fundamental to the formation of the amide bond in the molecule. The synthesis often involves the reaction of a corresponding carboxylic acid (or its activated derivative) with dimethylamine. Coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and additives like 1-hydroxybenztriazole (HOBt) are often used to facilitate the condensation and form the final N,N-dimethylbenzamide product.
Table 1: Summary of Fundamental Reaction Pathways
| Reaction Type | Reagents & Catalysts | Conditions | Product Type |
| Oxidation | Hydrogen peroxide, Cobalt acetylacetonate | Catalytic oxidation | Benzoic acid derivatives |
| Reduction | Hydrogen gas, Palladium on carbon (Pd/C) | Catalytic hydrogenation | Amino group from nitro precursor |
| Substitution | Chlorine gas, Grignard reagents | Electrophilic aromatic substitution, Nucleophilic addition | Halogenated or alkylated derivatives |
| Condensation | Dimethylamine, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenztriazole (HOBt) | Amide coupling | N,N-dimethylbenzamide product |
Elucidation of Reaction Mechanisms and Identification of Transient Intermediates
The primary reaction mechanisms involving the aromatic ring of this compound are electrophilic aromatic substitutions (EAS). The EAS mechanism proceeds via a two-step process. masterorganicchemistry.commsu.edu
Step 1 (Rate-Determining): The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a benzenonium or arenium ion. msu.edu In the case of nitration, the electrophile is the nitronium ion (NO₂⁺), which is generated from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com
Step 2 (Fast): A weak base removes a proton from the carbon atom that bears the new electrophile. This step restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com
The formation of the amide bond typically occurs through a nucleophilic acyl substitution mechanism. The carboxylic acid is often activated by a coupling agent like DIC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by dimethylamine. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating the activating group and forming the stable amide bond.
During catalytic hydrogenation to reduce a nitro group, the reaction occurs on the surface of the metal catalyst (e.g., Palladium). Both the nitro compound and hydrogen gas are adsorbed onto the catalyst surface, facilitating the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine, and finally the amine, with transient species bound to the catalyst surface.
Influence of Substituent Effects on Reactivity and Selectivity in Chemical Transformations
The reactivity of the benzene (B151609) ring and the regioselectivity of electrophilic substitution reactions are governed by the electronic and steric properties of the existing substituents.
-NH₂ (Amino) Group: This is a powerful activating group with a strong +R (resonance) effect. The lone pair of electrons on the nitrogen atom is donated to the benzene ring, significantly increasing the electron density of the ring and making it more susceptible to attack by electrophiles. ncert.nic.in It is a potent ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the positions ortho (C3) and para (C5) to the amino group are already substituted. The remaining ortho position is C1 (amide) and the para position is C4.
-Cl (Chloro) Group: This group is deactivating due to its -I (inductive) effect, which withdraws electron density from the ring. However, through its weaker +R effect (lone pairs on chlorine), it acts as an ortho, para-director. msu.edu
-CON(CH₃)₂ (N,N-Dimethylamido) Group: This group is deactivating and generally considered a meta-director for electrophilic aromatic substitution. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects. The steric bulk of the N,N-dimethylamide group, especially when adjacent to other substituents, can also influence reactivity by hindering access to nearby positions. researchgate.net
Principles of Regioselectivity and Stereoselectivity in Reactions Involving the Benzamide (B126) Core
The reactivity of the benzamide core in this compound is intricately governed by the electronic and steric effects of its substituents. The interplay of the ortho-amino, meta-chloro, and the N,N-dimethylcarboxamide groups dictates the regioselectivity of electrophilic aromatic substitution reactions. Stereoselectivity, while less commonly explored for this achiral molecule, can become a significant factor in the presence of chiral reagents or under conditions that induce rotational restriction around the aryl-C(O) bond.
Regioselectivity in Electrophilic Aromatic Substitution
The orientation of incoming electrophiles to the benzene ring is determined by the directing effects of the existing substituents. These effects are broadly categorized as activating or deactivating, and ortho-, para- or meta-directing. libretexts.orgsavemyexams.commasterorganicchemistry.com
Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic ring through resonance. This significantly increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The electron-donating nature of the amino group preferentially stabilizes the arenium ion intermediates formed during ortho and para attack, thus acting as a strong ortho-, para-director. libretexts.orgyoutube.com
Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, which deactivates the ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Consequently, halogens are classified as deactivating ortho-, para-directors.
N,N-Dimethylcarboxamide Group (-CON(CH₃)₂): This group is generally considered to be deactivating and meta-directing. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. libretexts.org
In the case of this compound, these directing effects are in competition. The amino group, being the most potent activating group, is expected to exert the dominant influence on the regioselectivity of the reaction. savemyexams.com Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The positions available for substitution are C3, C4, and C6.
Position C3: Ortho to the amino group and ortho to the N,N-dimethylcarboxamide group.
Position C4: Para to the amino group and meta to the chloro group.
Position C6: Ortho to the amino group and meta to the N,N-dimethylcarboxamide group.
Considering the strong activating and directing effect of the amino group, positions C4 and C6 are the most probable sites for electrophilic attack. Steric hindrance from the adjacent N,N-dimethylcarboxamide group might slightly disfavor substitution at the C3 position. The ultimate regiochemical outcome would depend on the specific electrophile and reaction conditions, and would require experimental verification.
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH₂ | C2 | Activating (Resonance) | Ortho, Para |
| -Cl | C5 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para |
| -CON(CH₃)₂ | C1 | Deactivating (Inductive and Resonance) | Meta |
Stereoselectivity
For an achiral molecule like this compound, stereoselectivity in reactions involving the benzamide core is not inherent. However, it can be induced under specific circumstances.
Substrate-Controlled Diastereoselectivity: If the molecule were to react with a chiral reagent, the formation of diastereomeric transition states could lead to a preference for one stereoisomeric product over another. This is a common strategy in asymmetric synthesis. masterorganicchemistry.com
Atropisomerism: The presence of a substituent at the ortho position (the amino group) to the N,N-dimethylcarboxamide group can lead to restricted rotation around the C(aryl)-C(O) single bond. If the rotational barrier is sufficiently high, stable atropisomers (conformational enantiomers or diastereomers) can exist. nih.gov The introduction of another substituent, for instance through an electrophilic substitution reaction, could further increase this rotational barrier, potentially leading to the formation of stable, isolable atropisomers. The study of atropisomerism in N-chloroamides has shown that the stereodynamics are correlated with amide isomerization. rsc.org While there is no direct evidence of stable atropisomers for this compound under normal conditions, the structural elements for this phenomenon are present.
Structure Activity Relationship Sar and Molecular Design Principles for Benzamide Derivatives Methodological Focus
Impact of Substituent Modifications on Physicochemical and Electronic Properties
The identity and position of substituents on the benzamide (B126) ring system profoundly influence the molecule's physicochemical and electronic properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. Structure-activity relationship (SAR) studies systematically investigate these effects to guide the optimization of lead compounds.
Key properties affected by substituent modification include:
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron distribution within the molecule. This can affect how the molecule interacts with its biological target and its metabolic stability. In a study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, it was found that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core, whereas smaller, electron-rich substitutions in the same position led to the most active derivatives acs.org.
Steric Factors: The size and shape of substituents can influence how a molecule fits into a binding pocket. In some benzamide derivatives, the introduction of an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene (B151609) ring, affecting its interactions nih.gov. The position of a dimethylamine side chain on the benzamide ring has also been shown to markedly influence inhibitory activity against certain enzymes nih.govresearchgate.net.
Conformational Rigidity: The flexibility of a molecule can be key to its activity. In a series of aminobutyl-benzamide analogs, constraining the conformation by varying the size of a fused amine ring and the location of the nitrogen atom dramatically affected binding affinity for sigma receptors. A more rigid, extended conformation was found to be crucial for high affinity and selectivity nih.gov.
The following table summarizes the observed effects of specific substituent modifications on the properties of various benzamide derivatives based on published research findings.
| Benzamide Series | Modification | Position | Observed Effect | Reference |
| Mycobacterium tuberculosis QcrB inhibitors | Replacement of morpholine with a methyl group | C-5 | Increased activity (IC90 = 0.62 µM) | acs.org |
| Mycobacterium tuberculosis QcrB inhibitors | Introduction of electron-withdrawing groups (e.g., fluorine) | C-5 | Less tolerated, reduced activity | acs.org |
| N-[(2-pyrrolidinyl)methyl]-substituted benzamides | Introduction of halogen or alkyl groups | 5-position | Increased apparent lipophilicity | nih.gov |
| N-[(2-pyrrolidinyl)methyl]-substituted benzamides | Introduction of ω-fluoroalkoxyl groups | 2- and 3-positions | Reduced lipophilicity | nih.gov |
| Acetylcholinesterase inhibitors | Dimethylamine side chain | Para-position | More potent inhibition and selectivity compared to Meta- or Ortho-positions | nih.govresearchgate.net |
| Sigma receptor ligands | Fused amine ring size and nitrogen position | Amine portion | Altered conformational flexibility, dramatically affecting binding affinity and selectivity | nih.gov |
Rational Design Strategies for Novel Benzamide Scaffolds based on Structural Insights
Rational design leverages structural information from the biological target or existing active ligands to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. This contrasts with traditional methods that rely more heavily on serendipity and large-scale screening.
One common strategy involves the rational modification of a known active compound. For instance, a novel family of phenylsulfonyl-benzamides with anti-prostate cancer properties was designed through the rational modification of the structure of the antiandrogen drug bicalutamide nih.gov. Similarly, new benzamide-based histone deacetylase (HDAC) inhibitors were designed using a molecular modification approach on previously identified selective inhibitors, focusing on the molecule's length and substitutions on terminal benzene rings nih.gov.
Another powerful approach is structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein. By understanding the shape, size, and chemical nature of the binding site, chemists can design molecules that fit precisely and form key interactions. For example, the design of novel FtsZ inhibitors involved considering the lipophilicity and spatial constraints of the protein's hydrophobic subpocket nih.gov. Computational studies informed the design of derivatives with linkers of optimal length to ensure the correct fitting of the molecule into the binding site nih.govnih.gov. These rational approaches aim to optimize multiple features simultaneously, including physicochemical properties and metabolic stability, to develop superior therapeutic candidates nih.govacs.org.
Application of Computational Tools in SAR Studies (e.g., Molecular Docking for Investigating Interaction Profiles)
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective evaluation of structure-activity relationships. These methods provide insights at an atomic level that are often difficult to obtain through experimental techniques alone .
Molecular Docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein mdpi.com. This method helps to:
Elucidate binding modes and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between a benzamide derivative and its receptor researchgate.netnih.govresearchgate.net.
Rationalize observed SAR data. For example, docking studies can show why a particular substituent enhances or diminishes activity by revealing its interactions within the binding pocket.
Screen virtual libraries of compounds to prioritize candidates for synthesis and biological testing tandfonline.com.
In one study, molecular docking was used to investigate newly synthesized benzamide-appended pyrazolone derivatives, predicting their interaction energy with a target protein . Another study on benzamide analogues as FtsZ inhibitors used docking to identify crucial hydrogen bond interactions with specific amino acid residues in the active site nih.gov.
Beyond docking, other computational tools are frequently employed in SAR studies:
Quantitative Structure-Activity Relationship (QSAR): These methods develop statistical models that correlate the chemical structures of compounds with their biological activities tandfonline.comnih.gov. 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that explain how steric and electrostatic fields of a molecule relate to its activity tandfonline.commdpi.com.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the binding pose predicted by docking and the flexibility of the system nih.govtandfonline.comtandfonline.com.
Pharmacophore Identification and Mapping in Related Benzamide Systems for Theoretical Modeling
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Identifying a pharmacophore is a key step in ligand-based drug design, especially when the 3D structure of the target is unknown.
Pharmacophore modeling involves aligning a set of active molecules and identifying the common chemical features they share, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. This "map" of essential features can then be used as a 3D query to screen databases for new, structurally diverse compounds that could have the same biological activity.
For example, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors. This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings nih.gov. This model was then used to build a statistically significant 3D-QSAR model, demonstrating a strong correlation between the pharmacophoric features and the observed activity nih.gov. In another study, the 3D pharmacophore model of N-benzyl benzamide derivatives was determined using a ligand-based method and subsequently confirmed with structure-based docking, providing a robust model for understanding ligand-receptor interactions nih.gov. These models provide valuable insights for the rational design of new and more potent inhibitors tandfonline.com.
Environmental Behavior Studies of Benzamide Compounds Methodological Focus
Methodologies for Assessing Degradation Pathways (e.g., Aerobic and Anaerobic Biodegradation, Hydrolysis, Photolysis)
The environmental persistence of benzamide (B126) compounds is determined by their susceptibility to various degradation processes. Methodologies to assess these pathways involve controlled laboratory experiments that simulate environmental conditions.
Aerobic and Anaerobic Biodegradation: Biodegradation is the breakdown of organic substances by microorganisms. Methodologies to assess this process focus on measuring the rate of transformation of the parent compound and identifying metabolites.
Aerobic Biodegradation: This process occurs in the presence of oxygen and is a primary degradation pathway for many organic pollutants. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), involve incubating the benzamide compound in a medium containing environmentally sourced microorganisms (from soil, sediment, or activated sludge) and measuring carbon dioxide evolution or oxygen uptake over time.
Anaerobic Biodegradation: In environments lacking oxygen, such as deep sediments or certain groundwater zones, anaerobic microbes dominate degradation. epa.gov Methodologies for assessing this pathway involve incubating the compound with anaerobic microorganisms under an inert atmosphere. epa.gov The degradation is monitored by measuring the disappearance of the parent compound and the production of metabolites, including gases like methane and carbon dioxide. epa.gov
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For benzamides, the amide bond can be susceptible to hydrolysis. pharmacy180.com Methodologies to assess hydrolysis involve studying the degradation rate of the compound in sterile aqueous buffer solutions at various pH levels (typically ranging from 4 to 9) and temperatures, as these factors significantly influence the reaction rate. researchgate.netnih.gov The concentration of the benzamide is measured over time to determine its hydrolysis half-life under different conditions. nih.gov
Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov It is a significant abiotic degradation pathway for pesticides in aquatic environments and on surfaces. nih.gov
Direct Photolysis: This occurs when the compound itself absorbs light energy, leading to its transformation. frontiersin.org Methodologies involve irradiating a solution of the benzamide compound with a light source that simulates natural sunlight and analyzing the decrease in its concentration over time. nih.govfrontiersin.org
Indirect Photolysis: This process involves other substances in the environment, such as dissolved organic matter, that absorb light and produce reactive chemical species (e.g., hydroxyl radicals) which then degrade the compound. nih.gov Experimental setups for studying indirect photolysis include the addition of these photosensitizing agents to the solution.
A summary of common experimental conditions for these degradation studies is presented in the table below.
| Degradation Pathway | Methodology | Key Parameters Measured | Typical Conditions |
| Aerobic Biodegradation | Incubation with aerobic microorganisms | CO₂ evolution, O₂ consumption, parent compound disappearance | Temperature controlled, presence of O₂, nutrient medium |
| Anaerobic Biodegradation | Incubation with anaerobic microorganisms | CH₄ and CO₂ production, parent compound disappearance | Oxygen-free environment, redox potential monitoring |
| Hydrolysis | Incubation in sterile aqueous buffers | Parent compound concentration over time | Range of pH (e.g., 4, 7, 9), constant temperature, dark conditions |
| Photolysis | Irradiation with simulated sunlight | Parent compound concentration, formation of photoproducts | Controlled light intensity and spectrum, sterile conditions |
Investigation of Adsorption and Mobility Characteristics in Environmental Compartments (e.g., Soil, Water Systems)
The transport and distribution of benzamide compounds in the environment are governed by their adsorption to soil and sediment particles. Adsorption reduces the concentration of the compound in the liquid phase (water), thereby decreasing its mobility and bioavailability. mdpi.com
Methodologies for investigating these characteristics typically involve laboratory-based experiments:
Batch Equilibrium Studies: These are the most common methods for determining a compound's adsorption affinity. A known mass of soil is equilibrated with a series of aqueous solutions containing the benzamide compound at different concentrations. After shaking for a specific period to reach equilibrium, the phases are separated, and the concentration of the compound remaining in the solution is measured. The amount adsorbed to the soil is calculated by difference. This data is used to generate adsorption isotherms and calculate the soil-water partition coefficient (Kd). researchgate.net
Column Leaching Studies: To assess mobility under more dynamic, flow-through conditions that better simulate nature, soil column studies are performed. nih.gov A soil column is packed to a representative density and the benzamide compound is applied to the top. Water is then passed through the column, and the leachate is collected in fractions and analyzed over time. The resulting breakthrough curve provides information on the compound's mobility and potential to reach groundwater. nih.govresearchgate.net
The mobility of a chemical in soil is influenced by several factors, which are key variables in these studies. nih.gov
| Parameter | Description | Influence on Mobility |
| Soil Organic Carbon (OC) Content | The amount of organic matter in the soil. | Higher OC content generally leads to stronger adsorption and lower mobility. mdpi.com |
| Soil pH | The acidity or alkalinity of the soil. | Can affect the chemical speciation (ionic vs. neutral form) of the benzamide, influencing its interaction with charged soil particles and thus its mobility. nih.gov |
| Clay Content and Type | The amount and type of clay minerals in the soil. | Clay surfaces are often negatively charged and can adsorb positively charged or polar compounds, reducing mobility. |
| Partition Coefficient (Kd) | Ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. | A higher Kd value indicates stronger adsorption and lower mobility. mdpi.com |
Research Methodologies for Evaluating Bioconcentration and Bioaccumulation Potential
Bioconcentration is the accumulation of a chemical in an organism from water, while bioaccumulation includes uptake from all sources, including food. researchgate.net Methodologies to evaluate this potential are crucial for assessing ecological risk.
Laboratory-Based Bioconcentration Studies: The most standardized method is the fish bioconcentration test, such as OECD Test Guideline 305. nih.gov In this test, fish are exposed to a constant, low concentration of the benzamide compound in the water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the chemical is measured in the fish tissue and water over time to calculate the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in the organism to that in the water at steady state. nih.gov
Field-Based Studies and Monitoring: This approach involves collecting organisms and environmental samples (water, sediment) from a contaminated site and measuring the concentrations of the compound. This allows for the calculation of a Bioaccumulation Factor (BAF), which relates the chemical concentration in the organism to its concentration in the surrounding environment. epa.govepa.gov
Modeling Approaches: Mathematical models can be used to predict bioaccumulation potential based on a chemical's physical and chemical properties, such as its octanol-water partition coefficient (Kow). epa.gov A high Kow value often indicates a higher potential to bioaccumulate in the fatty tissues of organisms. epa.gov
| Methodological Approach | Key Metric | Description |
| Laboratory Study (e.g., OECD 305) | Bioconcentration Factor (BCF) | Fish are exposed to the chemical in water under controlled conditions. BCF = [Chemical]organism / [Chemical]water. nih.gov |
| Field Monitoring | Bioaccumulation Factor (BAF) | Organisms and environmental media are sampled from a specific site. BAF accounts for uptake from all environmental sources. epa.gov |
| Modeling | Predicted BAF/BCF | Uses chemical properties (e.g., Kow) and food web models to estimate bioaccumulation potential. epa.gov |
Development and Application of Analytical Methods for Environmental Monitoring of Benzamide Derivatives
Reliable and sensitive analytical methods are essential for detecting and quantifying benzamide derivatives in complex environmental matrices like water, soil, and biological tissues.
The primary methodologies involve chromatographic separation coupled with sensitive detection techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid sample. alliedacademies.org For benzamide analysis, it is often paired with a UV detector or, for higher sensitivity and specificity, a mass spectrometer. nih.gov
Gas Chromatography (GC): GC is suitable for analyzing volatile and semi-volatile organic compounds. alliedacademies.org Benzamide derivatives may require a derivatization step to increase their volatility before GC analysis. It is also commonly coupled with a mass spectrometer. nih.gov
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides definitive identification and quantification of the target compound, even at very low concentrations. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is crucial for environmental monitoring where analyte concentrations can be in the parts-per-billion or parts-per-trillion range. nih.gov
Sample preparation is a critical step before instrumental analysis. Techniques like Solid-Phase Extraction (SPE) are commonly used to extract and concentrate benzamide compounds from water samples and remove interfering substances from the sample matrix. nih.govresearchgate.net
| Technique | Principle | Application for Benzamides |
| HPLC-UV | Separation by liquid chromatography, detection by UV light absorption. | Quantification of benzamides in relatively clean samples or at higher concentrations. |
| LC-MS/MS | Separation by HPLC, with highly selective and sensitive detection by tandem mass spectrometry. | The gold standard for trace-level detection and confirmation of benzamides in complex environmental samples (water, soil, biota). nih.gov |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Used for benzamides that are volatile or can be made volatile through derivatization. |
| Solid-Phase Extraction (SPE) | Sample preparation technique to isolate and concentrate analytes from a liquid sample. | Routinely used to clean up and concentrate benzamide residues from water samples before instrumental analysis. researchgate.net |
Q & A
Q. What strategies mitigate discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
